molecular formula C18H19F3N6O2S B6542590 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1060226-12-1

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No. B6542590
CAS RN: 1060226-12-1
M. Wt: 440.4 g/mol
InChI Key: OWOVUWCUOYLRFN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, an ethyl group, a piperazine ring, and a trifluoromethylbenzenesulfonyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a heterocyclic compound that contains nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazolo[4,3-b]pyridazine ring can participate in reactions with electrophiles due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if used as a drug .

Mechanism of Action

Target of Action

The primary target of this compound is the BRD4 bromodomain . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Mode of Action

The compound interacts with the BRD4 bromodomain by binding to it, thereby inhibiting its function . The binding modes of the compound were characterized by determining the crystal structures of BD1 in complex with selected inhibitors . This interaction results in changes in the function of the BRD4 bromodomain, affecting its ability to recognize acetylated lysine and perform its role in epigenetic reading .

Biochemical Pathways

The inhibition of the BRD4 bromodomain affects the biochemical pathways associated with epigenetic reading. This can have downstream effects on gene expression and cellular function, potentially impacting the progression of diseases such as cancer .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The result of the compound’s action is the inhibition of the BRD4 bromodomain, which can disrupt the normal function of this protein. This can lead to changes in gene expression and cellular function, potentially providing a therapeutic effect in diseases such as cancer .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely involve further exploration of its chemical properties and potential uses. This could include studying its reactivity, optimizing its synthesis, and investigating its potential as a medicinal compound .

properties

IUPAC Name

3-ethyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-7-8-17(24-27(15)16)25-9-11-26(12-10-25)30(28,29)14-5-3-13(4-6-14)18(19,20)21/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOVUWCUOYLRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

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